N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Overview
Description
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C19H31NO5 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(4-sec-butylphenoxy)propyl]-1-butanamine oxalate is 353.22022309 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications and Drug Metabolism
Compounds with structures similar to N-[3-(4-sec-butylphenoxy)propyl]-1-butanamine oxalate are often explored for their pharmacological potential. For instance, 3-n-Butylphthalide (NBP) is a compound used in treating cerebral ischemia. It undergoes extensive metabolism in humans, involving hydroxylation on the alkyl side chain and subsequent oxidation and conjugation. Cytochrome P450 enzymes, alcohol dehydrogenase, and aldehyde dehydrogenase play significant roles in its biotransformation, leading to various metabolites before urinary excretion (Diao et al., 2013).
Analytical Chemistry and Substance Identification
Analytical methods for distinguishing compounds with minor structural differences, such as positional isomers of N-substituted 3,4-methylenedioxyamphetamines, involve advanced chromatographic and mass spectral analysis. These techniques are crucial for forensic analysis, demonstrating the chemical's behavior under specific detection methods and separating it from closely related substances (Deruiter et al., 1990).
Material Science and Engineering
Research in material science often explores the synthesis and characterization of compounds for their potential applications in creating new materials. For example, the development of high-performance renewable thermosetting resins derived from natural sources like eugenol, indicates the potential for creating sustainable materials with significant thermal stability and low water uptake, suitable for various industrial applications (Harvey et al., 2014).
Properties
IUPAC Name |
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-4-6-12-18-13-7-14-19-17-10-8-16(9-11-17)15(3)5-2;3-1(4)2(5)6/h8-11,15,18H,4-7,12-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOTXRCOJRETOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)C(C)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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